molecular formula C12H15N5O B11792121 2-(5-Amino-3-cyclobutyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

2-(5-Amino-3-cyclobutyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

Cat. No.: B11792121
M. Wt: 245.28 g/mol
InChI Key: PIGPIRUDBVNSJK-UHFFFAOYSA-N
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Description

2-(5-Amino-3-cyclobutyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-cyclobutyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor to form the pyrazole ring. This can be achieved through the reaction of a hydrazine derivative with a diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Cyclobutyl Substitution:

    Formation of the Pyrimidine Ring: The final step involves the condensation of the pyrazole intermediate with a suitable precursor, such as a β-ketoester or a β-diketone, to form the pyrimidine ring. This reaction is typically carried out under acidic or basic conditions, with the use of a dehydrating agent to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the methyl group on the pyrimidine ring. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reduction reactions can target the pyrazole ring or the pyrimidine ring, leading to the formation of dihydro or tetrahydro derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group or the methyl group. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation Products: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives, while oxidation of the methyl group can yield aldehydes or carboxylic acids.

    Reduction Products: Reduction of the pyrazole or pyrimidine rings can result in the formation of partially or fully saturated derivatives.

    Substitution Products: Substitution reactions can yield a variety of derivatives, including alkylated, acylated, or sulfonylated compounds.

Scientific Research Applications

2-(5-Amino-3-cyclobutyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-cyclobutyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one: This compound features a phenyl group instead of a cyclobutyl group, which can influence its chemical reactivity and biological activity.

    2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one: This compound has a methyl group instead of a cyclobutyl group, which can affect its steric properties and interactions with molecular targets.

Uniqueness

2-(5-Amino-3-cyclobutyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

2-(5-amino-3-cyclobutylpyrazol-1-yl)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H15N5O/c1-7-5-11(18)15-12(14-7)17-10(13)6-9(16-17)8-3-2-4-8/h5-6,8H,2-4,13H2,1H3,(H,14,15,18)

InChI Key

PIGPIRUDBVNSJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CCC3)N

Origin of Product

United States

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